Maleic anhydride

Description

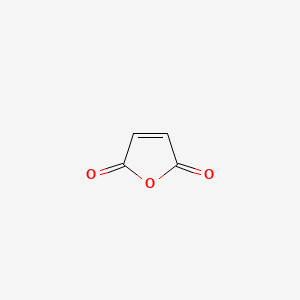

This compound is a cyclic dicarboxylic anhydride that is the cyclic anhydride of maleic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of furans.

This compound is used in the formulation of resins. Exposure to this compound may occur from accidental releases to the environment or in workplaces where it is produced or used. Acute (short-term) inhalation exposure of humans to this compound has been observed to cause irritation of the respiratory tract and eye irritation. Chronic (long-term) exposure to this compound has been observed to cause chronic bronchitis, asthma-like attacks, and upper respiratory tract and eye irritation in workers. In some people, allergies have developed so that lower concentrations can no longer be tolerated. Kidney effects were observed in rats chronically exposed to this compound via gavage (experimentally placing the chemical in the stomach). EPA has not classified this compound for carcinogenicity.

Used in copolymerization reactions, in the Diels-Alder(diene)synthesis, in the preparation of resins, pharmaceuticals and agricultural chemicals. It is a powerful irritant and causes burns.

Structure

3D Structure

Properties

IUPAC Name |

furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-72-2 | |

| Record name | Maleic anhydride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024166 | |

| Record name | 2,5-Furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |

CAS No. |

108-31-6 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5877ZJZ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ON381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F | |

| Record name | MALEIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MALEIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/81 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Maleic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to Maleic Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

Maleic anhydride (MA), a seemingly simple cyclic dicarboxylic anhydride, stands as a cornerstone in the edifice of modern industrial chemistry. Its rich and versatile reactivity, stemming from a unique combination of an electron-deficient double bond and a reactive anhydride ring, has established it as an indispensable building block in a vast array of applications, from high-performance polymers to life-saving pharmaceuticals. This guide, tailored for the discerning scientific professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of this compound's chemical properties and structural nuances. We will explore the fundamental principles that govern its reactivity, delve into its synthesis and key transformations, and illuminate its burgeoning role in the sophisticated realm of drug development and bioconjugation. Our objective is to equip researchers and scientists with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable molecule.

Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₄H₂O₃, is the acid anhydride of maleic acid.[1][2] It presents as a colorless or white crystalline solid with a characteristic acrid, pungent odor.[3][4]

Structural and Bonding Characteristics

The molecule possesses a planar, cyclic structure, a feature that significantly influences its reactivity.[1][2] This five-membered ring consists of two carbonyl carbons, two sp²-hybridized carbons forming a double bond, and an oxygen atom.[2] This arrangement results in a strained ring system, contributing to the high reactivity of the anhydride group. The double bond is electron-deficient due to the strong electron-withdrawing effect of the adjacent carbonyl groups, rendering it highly susceptible to nucleophilic attack and a potent dienophile in cycloaddition reactions.[5][6]

Key Physicochemical Properties

A comprehensive understanding of this compound's physical properties is crucial for its safe handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 98.06 g/mol | [2][3][4] |

| Melting Point | 52.8 °C (127.0 °F) | [1][7] |

| Boiling Point | 202 °C (396 °F) | [1][7] |

| Density | 1.48 g/cm³ | [1][4][7] |

| Solubility | Reacts with water to form maleic acid. Soluble in many organic solvents like ethanol and acetone, but sparingly soluble in petroleum ether and carbon tetrachloride. | [1][7][8] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [1][7] |

| Flash Point | 102 °C (Closed Cup) | [7][9] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization in reaction mixtures.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands characteristic of a cyclic anhydride, typically appearing around 1780 cm⁻¹ and 1850 cm⁻¹. The C=C double bond stretch is also observable, though it can be weaker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum exhibits a single sharp singlet for the two equivalent vinyl protons, typically found around 7.0 ppm. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the sp²-hybridized carbons of the double bond.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of this compound.

The Chemistry of this compound: A Tale of Dual Reactivity

The chemical behavior of this compound is dictated by its two primary reactive sites: the anhydride group and the carbon-carbon double bond. This dual functionality is the cornerstone of its versatility.[9]

Reactions of the Anhydride Moiety

The anhydride group is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

-

Hydrolysis: this compound readily hydrolyzes in the presence of water to form maleic acid (cis-butenedioic acid).[1][10][11] This reaction is rapid at room temperature and is a crucial consideration when handling the compound in non-anhydrous conditions.[10] The mechanism involves nucleophilic addition of a water molecule to one of the carbonyl carbons, followed by proton transfer to open the ring.[10][12]

-

Alcoholysis and Aminolysis: With alcohols, this compound reacts to form monoesters (half-esters).[1] Similarly, reaction with amines yields maleamic acids.[1] These reactions are fundamental in the synthesis of various polymers and fine chemicals.

Reactions of the Carbon-Carbon Double Bond

The electron-deficient nature of the double bond makes it a prime target for a variety of addition reactions.

-

Diels-Alder Reaction: this compound is a classic and highly reactive dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[1][13][14] Its reaction with conjugated dienes, such as 1,3-butadiene, is a textbook example of this Nobel Prize-winning transformation.[1] The electron-withdrawing carbonyl groups significantly activate the double bond for this reaction.[5][6]

-

Polymerization: this compound can undergo both homopolymerization and copolymerization.[8][15] It readily copolymerizes with electron-rich monomers like styrene in an alternating fashion, a consequence of the unique conjugation pattern that makes its double bond an excellent electron acceptor.[16][17] This property is extensively utilized in the production of a wide range of copolymers with tailored properties.[3][18]

-

Other Addition Reactions: The double bond can also participate in other addition reactions, such as Michael additions and ene reactions.[1]

Synthesis of this compound

Industrially, this compound is produced on a large scale primarily through the vapor-phase oxidation of n-butane.[1][19] This process has largely supplanted the older method of oxidizing benzene due to economic and environmental advantages.[1][20]

The modern n-butane oxidation process utilizes a vanadium phosphate (VPO) catalyst and is highly exothermic.[20][21] The overall reaction converts the methyl groups of butane to carboxylates and dehydrogenates the carbon backbone.[1]

A less common method involves the recovery of this compound as a by-product during the production of phthalic anhydride from o-xylene.[19][20]

On a laboratory scale, this compound can be synthesized by the dehydration of maleic acid, often by heating with a dehydrating agent or by azeotropic distillation.[22]

Applications in Research and Development

The unique reactivity profile of this compound has cemented its role in numerous advanced applications, particularly in polymer chemistry and the life sciences.

Polymer Science and Materials Engineering

Approximately 50% of the global output of this compound is used in the manufacturing of unsaturated polyester resins (UPR).[1] These resins are crucial components in fiberglass-reinforced plastics, which find applications in construction, automotive, and marine industries.[1] this compound is also a key precursor to 1,4-butanediol (BDO), a monomer used in the production of thermoplastic polyurethanes and other high-performance polymers.[1][7] Furthermore, this compound is widely used to modify the properties of existing polymers by grafting it onto polymer backbones, which can enhance adhesion, compatibility, and thermal stability.[23][24]

Drug Development and Bioconjugation

The reactivity of the anhydride group with primary amines makes this compound and its derivatives valuable reagents in bioconjugation. This reaction can be used to link drug molecules, imaging agents, or other functionalities to proteins and other biomolecules. Maleimides, which are derivatives of this compound, are particularly important in this field.[17] They are synthesized by reacting this compound with a primary amine followed by ring closure.[17] The double bond of the maleimide is highly reactive towards thiol groups (present in cysteine residues of proteins), forming stable thioether linkages. This specific and efficient reaction is a cornerstone of modern bioconjugation strategies for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

Safety and Handling

This compound is a corrosive substance and a potent irritant to the skin, eyes, and respiratory tract.[1][25][26] It is also a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions.[1][25] Therefore, stringent safety precautions must be observed when handling this chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In situations where dust or vapors may be generated, respiratory protection is essential.[27][28]

-

Ventilation: Work with this compound in a well-ventilated area, preferably within a chemical fume hood.[27]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[28] In case of contact, immediately flush the affected area with copious amounts of water.[8][28]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture, strong oxidizing agents, and sources of ignition.[29][30] Keep containers tightly closed.

Experimental Protocols

Diels-Alder Reaction of Anthracene and this compound

This experiment illustrates the classic use of this compound as a dienophile.

Methodology:

-

Apparatus Setup: To a flame-dried 25-mL round-bottom flask containing a magnetic stir bar, add 0.80 g of anthracene and 0.40 g of this compound.[6]

-

Solvent Addition: Attach a reflux condenser and add 10 mL of xylene as the solvent.[6]

-

Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, will crystallize out of solution. Collect the crystals by vacuum filtration and wash with a small amount of cold xylene.

-

Characterization: The product can be characterized by its melting point and spectroscopic techniques (¹H NMR, IR).

Hydrolysis of this compound to Maleic Acid

This protocol demonstrates the ring-opening reaction of the anhydride.

Methodology:

-

Reaction Setup: In a beaker, carefully add a known amount of this compound to a stoichiometric amount of water with stirring. The reaction is exothermic.

-

Observation: Observe the dissolution of the solid as it reacts to form the more water-soluble maleic acid.

-

Isolation: The maleic acid can be isolated by evaporating the water, though care must be taken as heating can reverse the reaction.

-

Verification: The formation of maleic acid can be confirmed by titration with a standard base or by spectroscopic analysis.

Visualizing Key Concepts

Molecular Structure of this compound

Caption: 2D structure of the this compound molecule.

Diels-Alder Reaction Workflow

Caption: Schematic of the Diels-Alder reaction with this compound.

Hydrolysis of this compound

Caption: Mechanism of the hydrolysis of this compound.

Conclusion

This compound's enduring importance in both academic research and industrial applications is a testament to its remarkable chemical versatility. The interplay between its strained anhydride ring and electron-poor double bond provides a rich platform for a multitude of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of its structure, properties, and reactivity is not merely academic; it is the key to unlocking new materials, more efficient synthetic routes, and innovative therapeutic strategies. As the demand for advanced polymers and sophisticated bioconjugates continues to grow, the role of this compound as a pivotal chemical intermediate is poised to expand even further, solidifying its status as a truly indispensable molecule.

References

-

Wikipedia. This compound. [Link]

-

PubChem. This compound | C4H2O3 | CID 7923. [Link]

-

Shanghai Douwin Chemical Co.,Ltd. Synthesis of this compound. [Link]

-

Study.com. This compound Density, Uses & Structure. [Link]

-

News. What Happens When this compound Reacts With Water?. [Link]

-

ConnectSci. Solid-phase polymerization of this compound at high pressures. [Link]

-

Zibo Anquan Chemical Co., Ltd. What are the physical properties of this compound?. [Link]

-

Zibo Anquan Chemical Co., Ltd. The chemical formula of this compound is C4H2O3. [Link]

-

Organic Reactions. The Diels-Alder Reaction with this compound. [Link]

-

Huntsman Corporation. This compound Structure: A Key Component in Industrial Chemistry. [Link]

-

Zibo Anquan Chemical Co., Ltd. Hydrolysis of this compound: An Insight into its Properties and Applications. [Link]

-

Millennium Petrochemicals Inc. The Impact of this compound in Plasticizers and Polymer Modification. [Link]

-

Wiley Online Library. Poly(this compound). [Link]

-

Zibo Anquan Chemical Co., Ltd. There are four industrial production technologies of this compound. [Link]

-

Environmental Protection Agency. This compound | EPA. [Link]

-

MOL Group. This compound Production 2019. [Link]

-

JN International. This compound. [Link]

-

Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of this compound. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Zibo Anhao Chemical Co., Ltd. Global and Domestic this compound Production Processes and. [Link]

-

INEOS Joliet. This compound NA. [Link]

-

New Jersey Department of Health. This compound - Hazardous Substance Fact Sheet. [Link]

-

NexantECA. This compound (MAN). [Link]

-

MOL Group. This compound. [Link]

-

Richard Turton. Production of this compound. [Link]

-

Hanwha Chemical Corporation. 108-31-6 Abbreviation : MA(this compound) Molecular Structure. [Link]

-

ACS Publications. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with this compound: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course. [Link]

-

Zibo Anquan Chemical Co., Ltd. This compound and Water Reaction: A Brief Overview. [Link]

-

Chemistry LibreTexts. 8.6: Characteristics of the Diels-Alder Reaction. [Link]

-

TU Clausthal – ICVT. This compound synthesis in a millistructured fixed-bed reactor. [Link]

-

Alpha Chemical Co. This compound: Properties, Applications, and Benefits. [Link]

-

ACS Publications. Synthesis of this compound in an Inert Membrane Reactor. Effect of Reactor Configuration. [Link]

-

National Institutes of Health. This compound and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link]

-

ScienceLab.com. This compound MSDS. [Link]

-

Zibo Anquan Chemical Co., Ltd. What is this compound diels alder reaction?. [Link]

-

Shanghai Douwin Chemical Co.,Ltd. This compound Uses. [Link]

-

ACS Publications. Plasma Polymerization of this compound: Just What Are the Right Deposition Conditions?. [Link]

- Google Patents. US3733292A - Hydrolysis of this compound copolymers.

-

BAICHENG. This compound for Polymer Modification: 5 Key Benefits. [Link]

-

myChem. This compound. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The chemical formula of this compound is C4H2O3 - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 3. This compound | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Density, Uses & Structure | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. This compound Structure: A Key Component in Industrial Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. Properties and Stability of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 9. jnintllc.com [jnintllc.com]

- 10. What Happens When this compound Reacts With Water? - News - Anquan Chemical [zbaqchem.com]

- 11. Hydrolysis of this compound: An Insight into its Properties and Applications - Knowledge [xiangyuch.com]

- 12. This compound and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 13. organicreactions.org [organicreactions.org]

- 14. What is this compound diels alder reaction? - Knowledge - Anquan Chemical [zbaqchem.com]

- 15. connectsci.au [connectsci.au]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alphachem.biz [alphachem.biz]

- 19. There are four industrial production technologies of this compound - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [m.zbaqchem.com]

- 20. Synthesis of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 21. This compound synthesis in a millistructured fixed-bed reactor - Institute of Chemical and Electrochemical Process Engineering [icvt.tu-clausthal.de]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. nbinno.com [nbinno.com]

- 24. jsbcgroup.com [jsbcgroup.com]

- 25. ineos.com [ineos.com]

- 26. nj.gov [nj.gov]

- 27. molgroupchemicals.com [molgroupchemicals.com]

- 28. home.miracosta.edu [home.miracosta.edu]

- 29. What are the physical properties of this compound? - Knowledge - Anquan Chemical [zbaqchem.com]

- 30. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

A Senior Application Scientist's Guide to the Synthesis of Maleic Anhydride via n-Butane Oxidation

An In-Depth Technical Guide for Researchers and Scientists

Executive Summary

The selective oxidation of n-butane to maleic anhydride (MAN) stands as a landmark achievement in industrial catalysis, representing the only commercial process for the partial oxidation of an alkane. This guide provides a comprehensive technical overview of this critical process, designed for researchers, scientists, and drug development professionals who may utilize MAN as a key chemical intermediate. We will dissect the core components of the process, from the intricate reaction mechanisms and the sophisticated vanadium-phosphorus-oxide (VPO) catalyst system to the engineering principles behind reactor design and product purification. This document emphasizes the causal relationships between catalyst properties, process parameters, and overall efficiency, offering field-proven insights grounded in authoritative scientific literature.

Introduction: The Industrial Significance of this compound

This compound is a highly versatile chemical intermediate with a global production volume exceeding 2.7 million tons per year.[1] Its primary application, consuming over half of the world's output, is in the production of unsaturated polyester resins (UPR), which are fundamental to manufacturing fiberglass-reinforced plastics for the automotive, marine, and construction industries.[2] Additionally, MAN is a precursor for synthesizing a wide array of other valuable chemicals, including 1,4-butanediol (BDO), tetrahydrofuran (THF), gamma-butyrolactone (GBL), fumaric acid, and malic acid.[1][2]

Historically, MAN was produced via the oxidation of benzene.[2][3] However, due to the higher cost and toxicity of benzene, the industry shifted decisively towards n-butane as the feedstock of choice, a transition that began commercially in 1974.[4] Today, virtually all new this compound plants are based on the vapor-phase oxidation of n-butane over a vanadium-phosphorus-oxide (VPO) catalyst.[2][4]

Core Chemistry: Reaction Mechanism and Kinetics

The conversion of a relatively inert alkane like n-butane into a functionalized molecule like this compound is a complex, multi-step catalytic process. It involves the activation of C-H bonds and the insertion of 14 oxygen atoms, making it one of the most demanding selective oxidation reactions in industrial use.[5][6]

The Overall Reaction

The principal reaction involves the oxidation of one molecule of n-butane with 3.5 molecules of oxygen to produce one molecule of this compound and four molecules of water:

C₄H₁₀ + 3.5 O₂ → C₄H₂O₃ + 4 H₂O

This reaction is highly exothermic. A significant challenge in process design is managing this heat to prevent thermal runaways and maintain selectivity.[7] Concurrently, competing side reactions lead to the complete combustion of n-butane, forming carbon monoxide (CO) and carbon dioxide (CO₂), which reduces the overall yield of the desired product.[8]

C₄H₁₀ + 6.5 O₂ → 4 CO₂ + 5 H₂O C₄H₁₀ + 4.5 O₂ → 4 CO + 5 H₂O

The Catalytic Cycle: A Redox Mechanism

While several kinetic models have been proposed, the Mars-van Krevelen (MvK) redox mechanism is widely accepted as the most accurate descriptor for this system.[7][9] This model posits that the reaction does not occur directly between gaseous oxygen and n-butane. Instead, the process involves two distinct steps:

-

Catalyst Reduction: The n-butane molecule reacts with lattice oxygen from the VPO catalyst, leading to the formation of this compound and water, and leaving the catalyst in a reduced state.

-

Catalyst Re-oxidation: The reduced catalyst is subsequently re-oxidized by gaseous oxygen, replenishing the lattice oxygen and completing the catalytic cycle.

This mechanism highlights the crucial role of the catalyst as an oxygen donor and shuttle, rather than just a surface for reactant adsorption.

Reaction Network and Byproduct Formation

The pathway from n-butane to this compound is not a single-step conversion. While intermediates like butenes, butadiene, and furan have been proposed, their presence is often debated and depends on reaction conditions.[10] More recent studies have demonstrated that the formation of CO and CO₂ is not solely from the direct oxidation of n-butane or the consecutive oxidation of this compound. A significant portion of these undesired byproducts arises from the oxidation of other, usually neglected, intermediates such as acetic acid and acrylic acid.[7][11][12] Understanding this extended reaction network is critical for developing kinetic models that can accurately predict byproduct formation and optimize selectivity.[7]

Caption: Comparison of Fixed-Bed and Circulating Fluidized-Bed workflows.

Comparative Analysis of Reactor Technologies

| Parameter | Fixed-Bed Reactor | Fluidized-Bed Reactor (FBR/CFB) |

| Heat Transfer | Poor; relies on molten salt cooling | Excellent; near-isothermal operation |

| Hot Spot Formation | High risk, detrimental to selectivity [7] | Eliminated due to rapid particle mixing [13] |

| n-Butane Feed Conc. | Low (< 1.8 vol%) due to flammability [7] | Higher (up to 4 vol%) possible [13] |

| Catalyst Attrition | Negligible | Can be significant, requires attrition-resistant catalyst [3] |

| Catalyst Management | Batchwise loading/unloading | Continuous circulation and regeneration (CFB) [13] |

| Process Scale-up | Linear (add more tubes) | Enhanced economy of scale [3] |

Downstream Processing: Product Recovery and Purification

After leaving the reactor, the hot effluent gas containing this compound, water, CO, CO₂, and unreacted n-butane must be processed to isolate the high-purity product. [3]

Quenching and Absorption

The first step is to cool the reactor off-gas. [3]The this compound is then recovered from the gas stream. This is typically achieved through one of two methods:

-

Aqueous Absorption: The gas is scrubbed with water, which hydrolyzes the this compound to maleic acid. [14]The resulting maleic acid solution is then dehydrated, often via azeotropic distillation with a solvent like xylene, to reform the anhydride. [14]2. Solvent Absorption: The gas is contacted with a high-boiling organic solvent (e.g., dibutyl phthalate) that selectively absorbs the this compound. [8][15]The MAN is later stripped from the solvent.

Purification via Distillation

The crude this compound obtained from the absorption stage undergoes a final purification, typically via a two-step vacuum distillation process. [3][15]1. Lights Removal: A first distillation column (stripper) removes low-boiling impurities. [15]2. Product Fractionation: The bottoms from the first column are fed to a second column operated under vacuum to lower the boiling point and prevent thermal degradation. A "heart cut" of high-purity this compound is taken as the final product, leaving behind high-boiling resinous components. [15][16]

Caption: General workflow for MAN recovery and purification.

Process Parameters and Optimization

Optimizing the yield of this compound requires a careful balance of several key process variables. The trade-off between n-butane conversion and MAN selectivity is a persistent challenge; conditions that favor high conversion often lead to decreased selectivity due to over-oxidation. [1][17]

| Parameter | Typical Range (Fixed-Bed) | Impact on Performance |

|---|---|---|

| Temperature | 380 - 440 °C [7][18] | Higher temperature increases conversion but can drastically reduce selectivity by promoting combustion. |

| Pressure | 0.4 - 1.0 MPa (4-10 atm) [18] | Higher pressure can increase conversion and overall yield, but also impacts equipment design and cost. [12] |

| n-Butane Concentration | 1.0 - 1.8 vol% [7][18] | Limited by flammability. Higher concentration increases productivity but requires enhanced heat removal. |

| O₂ / n-Butane Ratio | ~10 - 20 (molar) | Must be sufficient for both selective oxidation and catalyst re-oxidation, but excess O₂ can favor combustion. |

| Gas Hourly Space Velocity (GHSV) | 1000 - 3000 h⁻¹ | Higher GHSV (shorter contact time) can favor selectivity at the expense of conversion. |

Conclusion and Future Outlook

The synthesis of this compound from n-butane is a mature and highly optimized industrial process, yet it remains a subject of intense research. The core challenges revolve around improving the "trade-off" effect between n-butane conversion and this compound selectivity to push the overall yield higher. [17]Future advancements will likely stem from the rational design of more efficient VPO catalysts through strategies like advanced synthesis routes, precise promoter modification, and the regulation of catalyst morphology. [17]Concurrently, innovations in reactor engineering and process intensification aim to improve heat and mass transfer, further enhancing the efficiency and safety of this cornerstone chemical process.

References

- Synthesis and properties of VPO catalysts for oxidation of n-butane to this compound. (2022). Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 33-41.

- Reaction kinetics of n-butane selective oxidation to this compound over VPO catalyst. (2009).

-

Improved Kinetics of n-Butane Oxidation to this compound: The Role of Byproducts. (2020). Industrial & Engineering Chemistry Research, 59(46), 20387–20399. [Link]

-

Fluidized Bed Reactors with Two-Zones for this compound Production: Different Configurations and Effect of Scale. (2005). Industrial & Engineering Chemistry Research, 44(24), 8945–8951. [Link]

-

Effect of promoters for n-butane oxidation to this compound over vanadium–phosphorus-oxide catalysts. (1995). Lehigh University. [Link]

-

Progress of vanadium phosphorous oxide catalyst for n-butane selective oxidation. (2022). Journal of the Iranian Chemical Society. [Link]

-

Vanadium phosphorus oxide catalysts for n-butane selective oxidation toward this compound: design, modification strategies, and progress. (2023). Materials Chemistry Frontiers. [Link]

-

Improved Kinetics of N-Butane Oxidation to this compound: the Role of Byproducts. (2020). AI Read Science. [Link]

-

Modeling of this compound production from a mixture of n-butane and butenes in fluidized bed reactor. (2009). Latin American Applied Research. [Link]

-

The Mechanism and Pathway of Selective Partial Oxidation of n-Butane to this compound Studied on Titanium Phosphate Catalysts. (2022). ACS Catalysis, 12(15), 9036–9046. [Link]

-

This compound (MAN). (2009). NexantECA. [Link]

-

Production of this compound From Oxidation of n-Butane. (2022). Medium. [Link]

-

The new fluidized bed reactor for the this compound unit at Polynt Ravenna site. (2022). Polynt. [Link]

-

Vanadium-Phosphorus Oxide Catalyst for n-Butane Selective Oxidation: From Catalyst Synthesis to the Industrial Process. (2018). Handbook of Advanced Methods and Processes in Oxidation Catalysis. [Link]

-

Transient Kinetics of n-Butane Oxidation to this compound Over a VPO Catalyst. (2008). Conference: AIChE Annual Meeting. [Link]

-

n-Butane Oxidation to this compound: Reaction Mechanism and Kinetics Over VPO Catalyst. (2024). Industrial & Engineering Chemistry Research. [Link]

-

Investigation of the Mechanism of n-Butane Oxidation on Vanadium Phosphorus Oxide Catalysts: Evidence from Isotopic Labeling Studies. (2005). Journal of the American Chemical Society, 127(26), 9481–9493. [Link]

- Process for the purification of this compound. (1999).

-

Fluidized Bed Reactor Design for this compound Production. (2020). Scribd. [Link]

-

Fluidized bed reactors with two-zones for this compound production: Different configurations and effect of scale. (2005). KAUST Repository. [Link]

- Purification of this compound. (1958).

-

n-Butane Oxidation to this compound: Reaction Mechanism and Kinetics Over VPO Catalyst. (2024). Industrial & Engineering Chemistry Research. [Link]

- Method for the production of this compound. (2008).

-

N-Butane Partial Oxidation to this compound : Experimental and Kinetic Studies Under Transient Conditions. (2010). PolyPublie. [Link]

-

Modeling of the this compound Circulating Fluidized Bed Reactor. (2008). Conference: AIChE Annual Meeting. [Link]

-

Purification of this compound by vacuum distillation. (2007). ResearchGate. [Link]

-

PRODUCTION OF this compound FROM OXIDATION OF n-BUTANE. (2015). DWSIM. [Link]

-

Modeling the catalytic oxidation of n-butane to this compound in a circulating fluidized bed reactor. (1993). Industrial & Engineering Chemistry Research. [Link]

-

AP-42, CH 6.14: this compound. (1995). EPA. [Link]

-

The Selective Oxidation of n-Butane to this compound in a Catalyst Packed Tubular Reactor. (2016). Slideshare. [Link]

-

This compound from Butane (Fixed-Bed Reactor + Solvent-Based Recovery). (2016). Intratec. [Link]

-

How the Yield of this compound in n-Butane Oxidation, Using VPO Catalysts, was Improved Over the Years. (2016). ResearchGate. [Link]

-

Selective oxidation of n-butane to this compound over Vanadium Phosphorus Oxide (VPO) catalyst in a fixed bed reactor. (2016). ResearchGate. [Link]

-

New reactants and improved catalysts for this compound synthesis. (2012). AMS Tesi di Dottorato. [Link]

-

Regulation of this compound Selectivity for n-Butane Oxidation by Sb2O3-Modified Vanadium Phosphorus Oxide Catalysts. (2024). Industrial & Engineering Chemistry Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. nexanteca.com [nexanteca.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dwsim.fossee.in [dwsim.fossee.in]

- 9. lehigh.edu [lehigh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cn.aminer.org [cn.aminer.org]

- 12. researchgate.net [researchgate.net]

- 13. Modeling of this compound production from a mixture of n-butane and butenes in fluidized bed reactor [scielo.org.ar]

- 14. epa.gov [epa.gov]

- 15. EP0928782A2 - Process for the purification of this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Vanadium phosphorus oxide catalysts for n-butane selective oxidation toward this compound: design, modification strategies, and progress | Semantic Scholar [semanticscholar.org]

- 18. US7345167B2 - Method for the production of this compound - Google Patents [patents.google.com]

A Mechanistic Exploration of Maleic Anhydride Hydrolysis: Principles and Practices for the Research Scientist

Executive Summary